Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Description
Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxybenzoyl group at the 5-position. The thiadiazole ring is linked via a sulfanylacetyl bridge to an ethyl benzoate moiety. This structure combines aromatic, heterocyclic, and ester functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 2,4-dimethoxybenzoyl group enhances lipophilicity and may influence binding interactions, while the thiadiazole ring contributes to electronic effects and metabolic stability .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-4-32-20(29)13-5-7-14(8-6-13)23-18(27)12-33-22-26-25-21(34-22)24-19(28)16-10-9-15(30-2)11-17(16)31-3/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNHMGHTFQVVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a complex organic compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
1. Structural Overview
The compound features a 1,3,4-thiadiazole ring, which is recognized for its broad spectrum of biological activities. The structural components include:
- Ethyl ester group
- Thiadiazole ring linked to a sulfanyl group
- Dimethoxybenzoyl moiety
This structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
2.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Compounds with the 1,3,4-thiadiazole scaffold exhibit significant activity against various bacteria and fungi. Specific derivatives have shown inhibition rates between 58% and 66% against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 32–42 μg/mL .
- The presence of halogen substituents on the phenyl ring enhances antibacterial activity against Gram-positive bacteria .
2.2 Anticonvulsant Properties
Research indicates that thiadiazole derivatives can possess anticonvulsant effects:
- A study demonstrated that certain synthesized compounds exhibited potent anticonvulsant activity in animal models when tested using maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) methods .
- The mechanism is believed to involve modulation of neurotransmitter systems, particularly through GABAergic pathways .
2.3 Antioxidant Activity
The antioxidant potential of thiadiazole derivatives has also been documented:
- Compounds have been shown to scavenge free radicals effectively, suggesting a protective role against oxidative stress .
3.1 Synthesis and Evaluation
A series of studies have synthesized various thiadiazole derivatives to evaluate their biological activities:
- In one study, derivatives were synthesized through condensation reactions and were characterized using NMR and IR spectroscopy. The anticonvulsant activity was assessed in vivo using standard models .
3.2 Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiadiazole ring can significantly influence biological activity:
- Increased lipophilicity in certain derivatives correlated with enhanced anticonvulsant effects .
- The introduction of various substituents on the benzoyl moiety was found to optimize antimicrobial efficacy .
4. Data Table: Biological Activities of Thiadiazole Derivatives
5. Conclusion
This compound presents promising biological activities primarily due to its structural components involving the thiadiazole ring. Its potential as an antimicrobial and anticonvulsant agent warrants further investigation through clinical trials to fully elucidate its therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Heterocyclic Core : The 1,3,4-thiadiazole (target compound, ) confers rigidity and electron-withdrawing properties compared to 1,2,4-triazole (), which may enhance metabolic stability but reduce solubility .
- Morpholinosulfonyl () and pyrrol-1-yl () substituents introduce polar or bulky groups, affecting target selectivity .
- Biological Activity : Thiadiazoles (target compound, ) are broadly associated with antimicrobial and enzyme-inhibitory activities, while triazoles () are linked to antifungal and anticancer properties .
Key Observations :
- Thiadiazole derivatives (target compound, ) often require cyclocondensation under acidic conditions (e.g., H₂SO₄), whereas triazoles () use NaOH-mediated cyclization .
- Sulfanyl acetylation is a common step for linking heterocycles to benzoate esters, with yields typically ranging from 55–70% .
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties (Using ChemSpider/ACD Labs)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
